molecular formula C10H10N4O3 B13837115 1,3-Dimethyl-7-prop-2-enoylpurine-2,6-dione

1,3-Dimethyl-7-prop-2-enoylpurine-2,6-dione

Cat. No.: B13837115
M. Wt: 234.21 g/mol
InChI Key: YZCSXXPMRZYRQH-UHFFFAOYSA-N
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Description

1,3-Dimethyl-7-prop-2-enoylpurine-2,6-dione is a chemical compound with the molecular formula C10H12N4O2. It is a derivative of purine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-7-prop-2-enoylpurine-2,6-dione typically involves the alkylation of the purine ring. One common method is the reaction of 1,3-dimethylxanthine with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar alkylation techniques. The process is optimized for higher yields and purity, often involving multiple purification steps, such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-7-prop-2-enoylpurine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1,3-Dimethyl-7-prop-2-enoylpurine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-prop-2-enoylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, affecting biochemical pathways related to inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-7-prop-2-enoylpurine-2,6-dione is unique due to its specific alkylation pattern and the presence of the prop-2-enoyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H10N4O3

Molecular Weight

234.21 g/mol

IUPAC Name

1,3-dimethyl-7-prop-2-enoylpurine-2,6-dione

InChI

InChI=1S/C10H10N4O3/c1-4-6(15)14-5-11-8-7(14)9(16)13(3)10(17)12(8)2/h4-5H,1H2,2-3H3

InChI Key

YZCSXXPMRZYRQH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C(=O)C=C

Origin of Product

United States

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